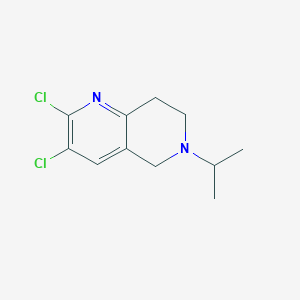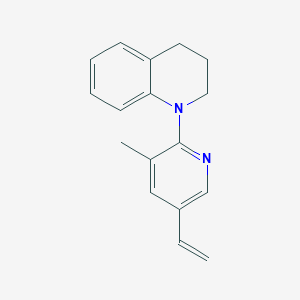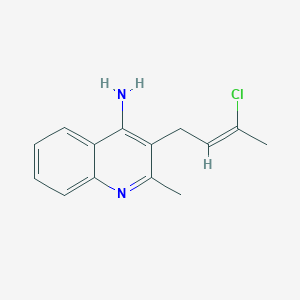
3,6,8-Trichloroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,8-Trichloroquinolin-2(1H)-one is a chlorinated derivative of quinolin-2(1H)-one This compound is characterized by the presence of three chlorine atoms at positions 3, 6, and 8 on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,6,8-Trichloroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted quinolin-2(1H)-one derivatives with various functional groups.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated quinolin-2(1H)-one derivatives.
科学的研究の応用
3,6,8-Trichloroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3,6,8-Trichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,6-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 8, which may affect its reactivity and binding properties.
3,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 6, leading to different chemical behavior.
6,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 3, resulting in distinct properties.
Uniqueness
3,6,8-Trichloroquinolin-2(1H)-one is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern can influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H4Cl3NO |
|---|---|
分子量 |
248.5 g/mol |
IUPAC名 |
3,6,8-trichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1-3H,(H,13,14) |
InChIキー |
CRQLNLTZHUAPFM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)










![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)


